molecular formula C11H22N2O B3198657 1-amino-N-butylcyclohexane-1-carboxamide CAS No. 1016500-88-1

1-amino-N-butylcyclohexane-1-carboxamide

Cat. No.: B3198657
CAS No.: 1016500-88-1
M. Wt: 198.31 g/mol
InChI Key: ZPPXVPIDPWAJOG-UHFFFAOYSA-N
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Description

1-Amino-N-butylcyclohexane-1-carboxamide is a cyclic amine molecule. It has a molecular formula of C11H22N2O and a molecular weight of 198.31 g/mol .

Scientific Research Applications

Solvent Applications

A study focused on the activity coefficients at infinite dilution of organic solvents and water in 1-butyl-3-methylimidazolium dicyanamide, an ionic liquid. This solvent was discussed for its potential in various types of separation problems, particularly the separation of alkenes from alkanes, highlighting the importance of selecting appropriate solvents for specific separation challenges (Domańska, Wlazło, & Karpińska, 2016).

Industrial Applications

The review by Taeymans et al. (2004) explores acrylamide, a synthetic monomer with a wide range of industrial applications, mainly as a precursor in the production of several polymers. The paper provides insights into the formation, control, and analysis of acrylamide, emphasizing its applications in water and wastewater treatment, pulp and paper processing, and mining and mineral processing. This underscores the multifaceted utility of chemical compounds in various industrial sectors (Taeymans et al., 2004).

Synthesis of N-heterocycles

Research by Philip et al. (2020) highlights the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, offering a method for accessing structurally diverse compounds that are significant in natural products and therapeutic applications. This review underscores the role of chiral sulfinamides in stereoselective synthesis, pointing towards the broader implications of using specific chemical compounds for synthesizing complex molecular structures (Philip et al., 2020).

Biochemical and Pharmacological Applications

Another area of interest is the biochemical and pharmacological applications of compounds like acrylamide and its derivatives. Studies on acrylamide explore its biochemistry, safety, and role in food science, highlighting the need for understanding both the utility and risks associated with chemical compounds in various applications (Friedman, 2003).

Properties

IUPAC Name

1-amino-N-butylcyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-3-9-13-10(14)11(12)7-5-4-6-8-11/h2-9,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPXVPIDPWAJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1(CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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